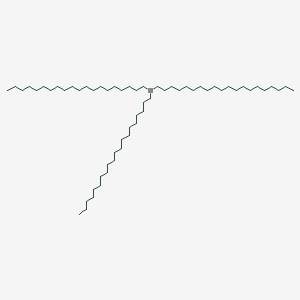

Aluminum, trieicosyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

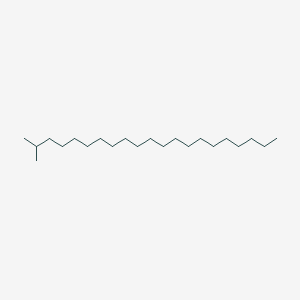

Aluminum, trieicosyl- is a chemical compound that is widely used in scientific research for its various biochemical and physiological effects. It is a type of aluminum alkyl compound that has a long chain of 20 carbon atoms, which makes it highly soluble in organic solvents. This compound is synthesized using various methods, and its mechanism of action is well-studied.

Mecanismo De Acción

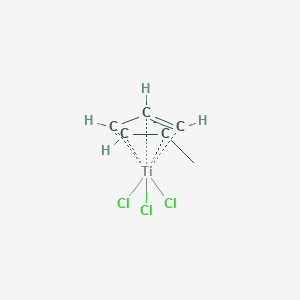

The mechanism of action of aluminum, trieicosyl- is well-studied. It acts as a Lewis acid catalyst, which means it accepts electron pairs from other molecules to form a bond. In Ziegler-Natta polymerization reactions, it coordinates with the titanium tetrachloride catalyst to produce high molecular weight polymers. In organic synthesis reactions, it acts as a co-catalyst to activate the reactants and increase the reaction rate.

Efectos Bioquímicos Y Fisiológicos

Aluminum, trieicosyl- has various biochemical and physiological effects. It is known to be toxic to cells and can cause cell death in high concentrations. It also has an immunomodulatory effect, which means it can alter the immune response of cells. Additionally, it can induce oxidative stress in cells, which can lead to DNA damage and cell death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using aluminum, trieicosyl- in lab experiments are its high solubility in organic solvents, its ability to act as a co-catalyst in various reactions, and its well-studied mechanism of action. However, its limitations include its toxicity to cells, its potential to induce oxidative stress, and its high cost compared to other catalysts.

Direcciones Futuras

There are several future directions for the use of aluminum, trieicosyl- in scientific research. One direction is to explore its potential as a catalyst in the production of sustainable materials, such as biodegradable plastics. Another direction is to study its immunomodulatory effect and its potential use in cancer immunotherapy. Additionally, its potential use in the production of pharmaceuticals and agrochemicals can also be explored.

Conclusion:

In conclusion, aluminum, trieicosyl- is a chemical compound that has various scientific research applications due to its unique properties. Its synthesis method is well-established, and its mechanism of action is well-studied. It has various biochemical and physiological effects, and its advantages and limitations for lab experiments should be carefully considered. Finally, there are several future directions for the use of aluminum, trieicosyl- in scientific research that can be explored to further understand its potential applications.

Métodos De Síntesis

The synthesis of aluminum, trieicosyl- can be achieved using various methods. One of the most common methods is the reaction of aluminum trichloride with triethylaluminum in the presence of a Lewis acid catalyst. This reaction produces aluminum, trieicosyl- along with other aluminum alkyl compounds. Another method involves the reaction of aluminum trichloride with eicosane in the presence of triethylaluminum. This method produces a high yield of aluminum, trieicosyl- with minimal impurities.

Aplicaciones Científicas De Investigación

Aluminum, trieicosyl- has various scientific research applications due to its unique properties. It is widely used as a co-catalyst in Ziegler-Natta polymerization reactions to produce high molecular weight polyethylene and polypropylene. It is also used as a catalyst in the production of specialty chemicals, such as fragrances and flavors. Additionally, it is used as a reagent in organic synthesis reactions, such as the Friedel-Crafts reaction and the Grignard reaction.

Propiedades

Número CAS |

1529-57-3 |

|---|---|

Nombre del producto |

Aluminum, trieicosyl- |

Fórmula molecular |

C60H123Al |

Peso molecular |

871.6 g/mol |

Nombre IUPAC |

tri(icosyl)alumane |

InChI |

InChI=1S/3C20H41.Al/c3*1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2;/h3*1,3-20H2,2H3; |

Clave InChI |

FNZVPOPUGCLHJA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCCCC |

Otros números CAS |

1529-57-3 |

Vida útil |

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.